Cas no 7149-64-6 (2-methyl-1-phenyl-3,4-dihydro-1h-isoquinoline)

2-methyl-1-phenyl-3,4-dihydro-1h-isoquinoline structure
7149-64-6 structure
Product Name:2-methyl-1-phenyl-3,4-dihydro-1h-isoquinoline
CAS-nummer:7149-64-6
MF:C16H17N
MW:223.312884092331
CID:1748642
PubChem ID:251645
Update Time:2025-04-21

2-methyl-1-phenyl-3,4-dihydro-1h-isoquinoline Chemische en fysische eigenschappen

Naam en identificatie

    • 2-methyl-1-phenyl-3,4-dihydro-1h-isoquinoline
    • SureCN8415128
    • AC1L5KB2
    • 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
    • Oprea1_574755
    • 2-methyl-1-phenyl-1,2,3,4-tetrahydro-isoquinoline
    • Oprea1_032773
    • AC1Q1HNF
    • 2-Methyl-1-phenyl-1,2,3,4-tetrahydro-isochinolin
    • NSC72278
    • NCIOpen2_003822
    • SureCN8415128; AC1L5KB2; 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline; Oprea1_574755; 2-methyl-1-phenyl-1,2,3,4-tetrahydro-isoquinoline; Oprea1_032773; AC1Q1HNF; 2-Methyl-1-phenyl-1,2,3,4-tetrahydro-isochinolin; NSC72278; NCIOpen2_003822;
    • NSC 72278
    • BDBM50017054
    • DTXSID20290986
    • NSC-72278
    • CHEMBL278781
    • 7149-64-6
    • SCHEMBL8415128
    • 1-phenyl-N-methyl-1,2,3,4-tetrahydro-isoquinoline
    • Inchi: 1S/C16H17N/c1-17-12-11-13-7-5-6-10-15(13)16(17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3
    • InChI-sleutel: MKANNBGMJZQSFY-UHFFFAOYSA-N
    • LACHT: N1(C)CCC2C=CC=CC=2C1C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 223.13621
  • Monoisotopische massa: 223.136
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 1
  • Complexiteit: 244
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.5
  • Topologisch pooloppervlak: 3.2Ų

Experimentele eigenschappen

  • Dichtheid: 1.055
  • Kookpunt: 321.2°C at 760 mmHg
  • Vlampunt: 134.7°C
  • Brekindex: 1.587
  • PSA: 3.24
  • LogboekP: 3.20180
Aanbevolen leveranciers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk